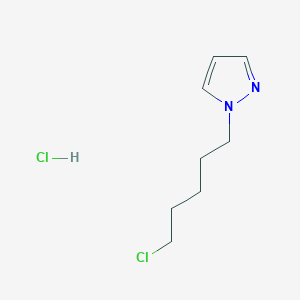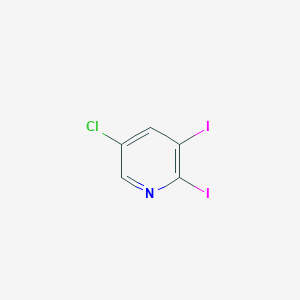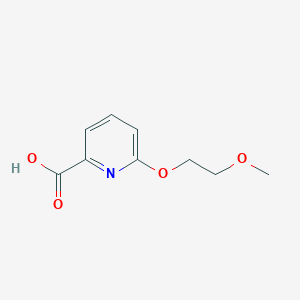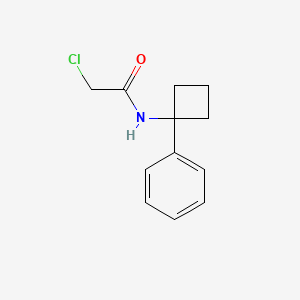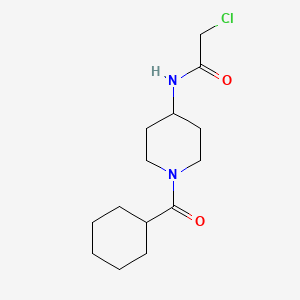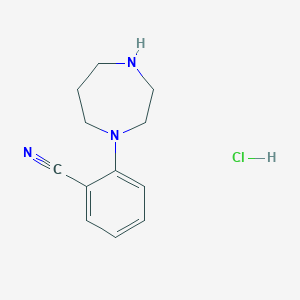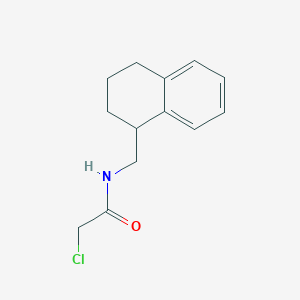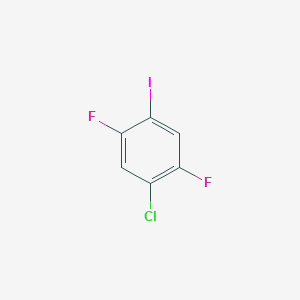![molecular formula C9H9ClN2O2 B1424974 [4-(2-Chloroacetyl)phenyl]urea CAS No. 861520-97-0](/img/structure/B1424974.png)
[4-(2-Chloroacetyl)phenyl]urea
説明
“[4-(2-Chloroacetyl)phenyl]urea” (CAPU) is an organic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 . It is a common compound that has drawn significant interest in the fields of medicinal chemistry.
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include CAPU. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .
Molecular Structure Analysis
The IUPAC name for CAPU is N-[4-(chloroacetyl)phenyl]urea . The InChI code for this compound is 1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) .
Physical And Chemical Properties Analysis
It is stored at room temperature and has normal shipping temperature .
科学的研究の応用
Cytokinin Activity in Plant Biology : Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea, show significant cytokinin-like activity, influencing cell division and differentiation in plants. They are used extensively in in vitro plant morphogenesis studies due to their ability to exceed the cytokinin activity of adenine compounds. Newer urea derivatives are being identified for their specific ability to enhance adventitious root formation (Ricci & Bertoletti, 2009).
Antiproliferative Activities in Cancer Research : N-phenyl-N'-(2-chloroethyl)ureas (CEUs) are studied as potential anticancer agents. They interact covalently with β-tubulin near the colchicine-binding site, affecting the stability and dynamics of microtubules. This has implications for developing new chemotherapeutic agents (Fortin et al., 2011).
Impact on Soil Microbial Communities : Phenylurea herbicides, including derivatives of urea, affect the structure and metabolic potential of soil microbial communities. Long-term application of these herbicides alters the bacterial diversity and functional abilities of these communities (El Fantroussi et al., 1999).
Applications in Biochemistry and Molecular Biology : Studies on phenylurea derivatives have expanded our understanding of their interaction with biological systems, such as inhibition of translation initiation, which is significant in cancer research. N,N'-Diarylureas have been identified as activators of the eIF2α kinase heme regulated inhibitor, affecting cancer cell proliferation (Denoyelle et al., 2012).
Environmental Impact and Safety Considerations : Research on phenylureas includes understanding their environmental impact, particularly in relation to photosynthesis inhibition. This involves studying their effects on electron transfer and photophosphorylation in chloroplasts, which is vital for environmental safety and regulatory purposes (Arnaud et al., 1994).
Safety And Hazards
CAPU is classified as dangerous according to the GHS pictograms GHS05 and GHS07 . It has hazard statements H302, H315, H318, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
特性
IUPAC Name |
[4-(2-chloroacetyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKLCVGZXFPCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloroacetyl)phenyl]urea | |
CAS RN |
861520-97-0 | |
| Record name | [4-(2-chloroacetyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



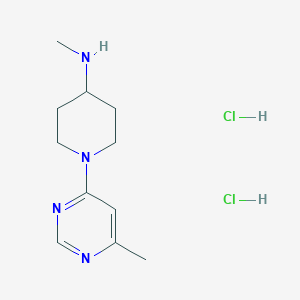
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
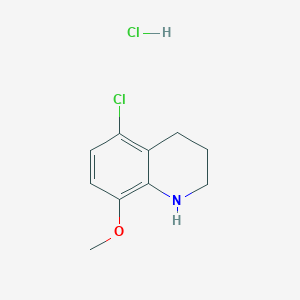
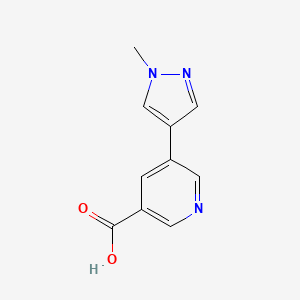
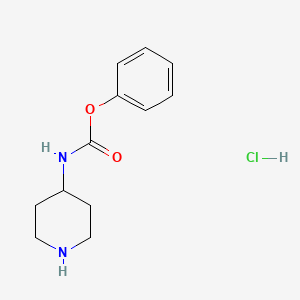
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B1424899.png)
